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molecular formula C12H14N2 B1403347 7-Isopropyl-8-quinolinamine CAS No. 1394083-93-2

7-Isopropyl-8-quinolinamine

Cat. No. B1403347
M. Wt: 186.25 g/mol
InChI Key: UBTYPUZWQKPWKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09102688B2

Procedure details

In a similar fashion using route 1 general procedure 4, 7-isopropyl-8-nitroquinoline (Intermediate 59) (670 mg, 3.09 mmol), tin (II) chloride (1.8 g, 9.3 mmol) and 6 N HCl (6 drops) gave the title compound (420 mg, 73%) which was used in the next step without purification.
Name
7-isopropyl-8-nitroquinoline
Quantity
670 mg
Type
reactant
Reaction Step One
Name
Intermediate 59
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.8 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
73%

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[C:13]([N+:14]([O-])=O)=[C:12]2[C:7]([CH:8]=[CH:9][CH:10]=[N:11]2)=[CH:6][CH:5]=1)([CH3:3])[CH3:2].[Sn](Cl)Cl>Cl>[CH:1]([C:4]1[C:13]([NH2:14])=[C:12]2[C:7]([CH:8]=[CH:9][CH:10]=[N:11]2)=[CH:6][CH:5]=1)([CH3:3])[CH3:2]

Inputs

Step One
Name
7-isopropyl-8-nitroquinoline
Quantity
670 mg
Type
reactant
Smiles
C(C)(C)C1=CC=C2C=CC=NC2=C1[N+](=O)[O-]
Step Two
Name
Intermediate 59
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C1=CC=C2C=CC=NC2=C1[N+](=O)[O-]
Step Three
Name
Quantity
1.8 g
Type
reactant
Smiles
[Sn](Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=CC=C2C=CC=NC2=C1N
Measurements
Type Value Analysis
AMOUNT: MASS 420 mg
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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